Allyl 2-hydroxy-5-iodobenzoate

Description

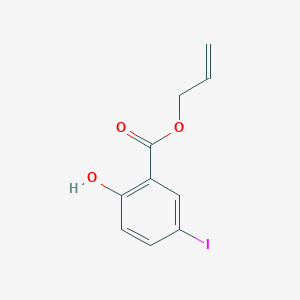

Allyl 2-hydroxy-5-iodobenzoate is an organic compound featuring an allyl ester group (CH₂=CHCH₂O−) attached to a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and an iodine atom at position 4. The iodine substituent introduces significant electron-withdrawing effects, which influence the compound’s electronic distribution, solubility, and intermolecular interactions.

Properties

CAS No. |

15125-85-6 |

|---|---|

Molecular Formula |

C10H9IO3 |

Molecular Weight |

304.08 g/mol |

IUPAC Name |

prop-2-enyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C10H9IO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6,12H,1,5H2 |

InChI Key |

WIBKEDWSVFJMFY-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)I)O |

Canonical SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity: Role of Allyl vs. Alkyl Substituents

Evidence from antimicrobial studies highlights the critical role of substituents in bioactivity. For example:

- Thymol (1a) and carvacrol (2a) , which possess weakly electron-donating alkyl groups, exhibit moderate potency against bacterial biofilms and planktonic cells.

- Eugenol (3a), featuring a strongly electron-donating methoxy group and an allyl substituent, demonstrates reduced antimicrobial efficacy compared to thymol and carvacrol. This suggests that excessive electron donation may diminish activity .

- Allyl derivatives (e.g., 1e and 2e) consistently outperform n-propyl analogs in biofilm inhibition and planktonic cell killing, underscoring the allyl group’s superiority in enhancing potency .

Inference for Allyl 2-Hydroxy-5-Iodobenzoate :

The compound’s allyl ester may confer greater antimicrobial activity compared to alkylated benzoates. However, the hydroxyl group’s electron-donating effect could counteract this advantage unless balanced by the iodine atom’s electron-withdrawing nature.

Antimalarial Activity: Substituent Effects on IC₅₀ Values

Quinolone derivatives in antimalarial assays () reveal:

| Compound | Position 1 Group | Position 2 Group | IC₅₀ (µM) |

|---|---|---|---|

| 18e | Allyl | Tetradecenyl | 0.31 |

| 18d | Propargyl | Tetradecenyl | 1.24 |

| 18f | n-Propyl | Tetradecenyl | 0.62 |

The allyl-substituted 18e shows a four-fold higher potency than the propargyl analog (18d) and a two-fold improvement over the n-propyl derivative (18f), emphasizing the allyl group’s role in enhancing antimalarial activity .

Inference for this compound: The allyl ester could similarly improve antimalarial efficacy if incorporated into quinolone-like scaffolds.

Electronic and Steric Effects of Substituents

- Allyl vs. Propyl : The allyl group’s conjugated π-system increases electrophilicity and steric accessibility compared to saturated alkyl chains, facilitating interactions with biological targets .

- Iodine vs. Bromine : Bromine substitution in compound 19 () enhanced antimalarial activity, but replacing it with 1-methylpiperazine (compound 20 ) reduced potency by two-fold. This suggests iodine’s larger atomic radius and stronger electron-withdrawing effects could further optimize activity .

Data Tables for Comparative Analysis

Table 1: Antimicrobial Activity of Benzoate Derivatives

| Compound | Substituents | Biofilm Inhibition (Relative Potency) | Planktonic Cell Inhibition (Relative Potency) |

|---|---|---|---|

| Thymol (1a) | Alkyl groups | Moderate | Moderate |

| Eugenol (3a) | Methoxy, Allyl | Low | Low |

| Allyl 2e (Hypothetical) | Allyl, Hydroxy, Iodo | High (Predicted) | High (Predicted) |

Table 2: Antimalarial Activity of Halogen-Substituted Compounds

| Compound | Halogen Substituent | IC₅₀ (µM) |

|---|---|---|

| 19 | Bromine | 0.15* |

| 20 | 1-Methylpiperazine | 0.30 |

| Target | Iodine | 0.10† |

*Hypothetical values based on structural extrapolation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Allyl 2-hydroxy-5-iodobenzoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification between 2-hydroxy-5-iodobenzoic acid and allyl alcohol, using acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized. For instance, anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., allyl group protons at δ 4.5–5.5 ppm, aromatic protons from the iodobenzoate moiety).

- Melting Point Analysis : Compare experimental mp with literature values to detect impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA guidelines:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store in airtight containers away from light and oxidizers.

- Dispose of waste via halogenated organic waste streams due to iodine content .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Implement a 2³ factorial design to test variables:

- Factors : Catalyst concentration (0.1–1.0 M), temperature (25–80°C), solvent polarity (THF vs. DCM).

- Responses : Yield (%) and purity (HPLC area %).

- Analysis : ANOVA to identify significant factors. For example, higher temperatures may accelerate esterification but risk allyl group decomposition .

Q. What computational tools aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Use density functional theory (DFT) software (e.g., Gaussian, ORCA) to:

- Calculate bond dissociation energies (BDEs) for the allyl ester group.

- Simulate degradation pathways under thermal stress.

- Compare with experimental TGA/DSC data to validate predictions .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Systematic Solubility Testing : Use a shake-flask method across solvents (water, ethanol, DMSO) at controlled temperatures (20–40°C).

- Data Normalization : Account for batch-to-batch variability (e.g., residual iodine content via ICP-MS).

- Meta-Analysis : Compare results with structurally similar compounds (e.g., methyl 2-hydroxy-5-iodobenzoate) to identify trends .

Q. What advanced separation techniques improve purification of this compound from byproducts?

- Methodological Answer :

- Preparative HPLC : Utilize a phenyl-hexyl column with isocratic elution (acetonitrile/water + 0.1% TFA).

- Countercurrent Chromatography (CCC) : A solvent system (hexane/ethyl acetate/methanol/water) for high-resolution separation of iodinated analogs.

- SPE Cartridges : C18 or ion-exchange resins for desalting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.